molecular formula C11H13BrO3 B1412727 S-3-Benzyloxy-2-bromopropionic acid methyl ester CAS No. 97486-35-6

S-3-Benzyloxy-2-bromopropionic acid methyl ester

Cat. No.: B1412727
CAS No.: 97486-35-6
M. Wt: 273.12 g/mol
InChI Key: KBWIIBVKXVUCIV-JTQLQIEISA-N
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Description

S-3-Benzyloxy-2-bromopropionic acid methyl ester: is an organic compound with significant relevance in synthetic organic chemistry. It is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl ester functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-3-Benzyloxy-2-bromopropionic acid methyl ester typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-benzyloxypropionic acid.

    Bromination: The 3-benzyloxypropionic acid is then subjected to bromination using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH₂Cl₂).

    Esterification: The resulting 3-benzyloxy-2-bromopropionic acid is esterified using methanol (CH₃OH) and a catalyst such as sulfuric acid (H₂SO₄) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Bromination: Large-scale bromination using automated reactors to ensure consistent quality and yield.

    Continuous Esterification: Continuous flow reactors for the esterification process to enhance efficiency and reduce production time.

    Purification: Advanced purification techniques such as distillation and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

S-3-Benzyloxy-2-bromopropionic acid methyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.

Major Products

    Nucleophilic Substitution: Formation of 3-benzyloxy-2-azidopropionic acid methyl ester.

    Reduction: Formation of 3-benzyloxy-2-bromopropanol.

    Oxidation: Formation of 3-benzyloxy-2-bromobenzoic acid.

Scientific Research Applications

S-3-Benzyloxy-2-bromopropionic acid methyl ester is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: Potential use in the development of new drugs targeting specific biological pathways.

    Industry: Used in the production of fine chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism by which S-3-Benzyloxy-2-bromopropionic acid methyl ester exerts its effects involves:

    Molecular Targets: The compound interacts with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity.

    Pathways Involved: It can participate in pathways involving nucleophilic substitution reactions, leading to the formation of new covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    R-3-Benzyloxy-2-bromopropionic acid methyl ester: The enantiomer of S-3-Benzyloxy-2-bromopropionic acid methyl ester, differing in the spatial arrangement of atoms.

    3-Benzyloxypropionic acid: Lacks the bromine atom and methyl ester group, making it less reactive in certain synthetic applications.

    2-Bromopropionic acid methyl ester: Lacks the benzyloxy group, resulting in different reactivity and applications.

Uniqueness

This compound is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations. Its specific stereochemistry also allows for enantioselective synthesis, making it valuable in the production of chiral pharmaceuticals.

This compound’s distinct reactivity and applications make it a valuable tool in both academic research and industrial processes.

Properties

IUPAC Name

methyl (2S)-2-bromo-3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWIIBVKXVUCIV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](COCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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